molecular formula C11H11BrO4 B11531217 6'-Bromo-2'-oxohexahydrospiro[cyclopropane-1,4'-[1]oxa[3,5]methanocyclopenta[b]furan]-7'-carboxylic acid

6'-Bromo-2'-oxohexahydrospiro[cyclopropane-1,4'-[1]oxa[3,5]methanocyclopenta[b]furan]-7'-carboxylic acid

Cat. No.: B11531217
M. Wt: 287.11 g/mol
InChI Key: VBPDRWSGPODPHD-UHFFFAOYSA-N
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Description

6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1One common synthetic route involves the cyclization of a suitable precursor under acidic conditions, followed by bromination and oxidation reactions to introduce the desired functional groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, which can be used to form more complex ring systems.

Scientific Research Applications

6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid include other spirocyclic compounds with different substituents. These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

2-bromo-5-oxospiro[4-oxatricyclo[4.2.1.03,7]nonane-8,1'-cyclopropane]-9-carboxylic acid

InChI

InChI=1S/C11H11BrO4/c12-7-5-3(9(13)14)4-6(11(5)1-2-11)8(7)16-10(4)15/h3-8H,1-2H2,(H,13,14)

InChI Key

VBPDRWSGPODPHD-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C4C(C2C(C3OC4=O)Br)C(=O)O

Origin of Product

United States

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